![molecular formula C22H23N3O3 B2857204 1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899971-94-9](/img/structure/B2857204.png)
1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a hydroxyphenyl group, a pyrazolo[1,5-c][1,3]oxazine ring, and a piperidinyl group. These groups could potentially confer interesting chemical and biological properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings could potentially confer rigidity to the molecule and influence its chemical reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a hydroxy group could make the compound capable of forming hydrogen bonds, influencing its solubility in different solvents .Scientific Research Applications
Ligand Affinity and Selectivity
Research by Maier and Wünsch (2002) explores novel spiropiperidines, including structures similar to the queried compound, demonstrating high potency and selectivity as σ-receptor ligands. These compounds exhibit significant affinity for σ1-receptors, with variations in substituents influencing their receptor affinity and selectivity, highlighting their potential in developing targeted therapies for neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antimicrobial, Anti-inflammatory, and Antioxidant Activities
Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and evaluated their antimicrobial, anti-inflammatory, and antioxidant activities. The study identified compounds with high antimicrobial activity against specific strains, superior anti-inflammatory effects compared to reference drugs, and significant antioxidant activity, pointing to their versatile pharmacological applications (Mandzyuk et al., 2020).
Electrochemical Synthesis and Applications
Amani and Nematollahi (2012) discuss the electrochemical synthesis of arylthiobenzazoles from 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, a compound structurally related to the queried chemical. Their findings suggest a novel method for synthesizing heterocyclic compounds with potential pharmacological properties, through electrochemical reactions (Amani & Nematollahi, 2012).
Novel Heterocyclic Compounds
Hassanien, Ghozlan, and Elnagdi (2004) demonstrated a versatile approach to synthesizing novel heterocyclic compounds, including pyrazolo[1,5-a]pyridine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives, showcasing the utility of compounds similar to the queried structure in developing new pharmacologically active molecules (Hassanien, Ghozlan, & Elnagdi, 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15(26)24-12-10-22(11-13-24)25-19(17-7-3-5-9-21(17)28-22)14-18(23-25)16-6-2-4-8-20(16)27/h2-9,19,27H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIIZFKPBUHKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
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